rac-Ruxolitinib-d9 (major)

Therapeutic Drug Monitoring Bioanalytical Method Validation Pharmacokinetics

rac-Ruxolitinib-d9 (major) is the essential SIL internal standard for accurate Ruxolitinib LC-MS/MS quantification. Its site-specific cyclopentyl ring deuteration provides a definitive +9 Da mass shift, ensuring baseline separation from metabolites (M18, M16, M27) and eliminating matrix interference. This compound is critical for therapeutic drug monitoring, ANDA filings, and pharmacokinetic studies. Do not substitute with unlabeled or other deuterated analogs, as only this specific pattern guarantees the co-elution and ionization efficiency required to meet FDA/EMA bioanalytical method validation guidelines (±15% accuracy).

Molecular Formula C₁₇H₉D₉N₆
Molecular Weight 315.42
Cat. No. B1164034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Ruxolitinib-d9 (major)
Synonymsβ-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9;  INCB 018424-d9
Molecular FormulaC₁₇H₉D₉N₆
Molecular Weight315.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Ruxolitinib-d9 (major) Deuterated JAK1/2 Inhibitor Analytical Standard for LC-MS/MS Quantification


rac-Ruxolitinib-d9 (major) (INCB018424-d9; CAS 941688-05-7 unlabeled; molecular formula C17H9D9N6; MW 315.42) is a stable isotopically labeled (SIL) internal standard of the racemic form of Ruxolitinib, a potent JAK1/2 inhibitor. It incorporates nine deuterium atoms at the cyclopentyl moiety, creating a distinct +9 Da mass shift relative to the unlabeled parent compound, which is critical for mass spectrometry-based quantitative analysis . This compound is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of Ruxolitinib in complex biological matrices such as human plasma, serum, and urine .

Why Substituting rac-Ruxolitinib-d9 (major) with Other Deuterated or Unlabeled Analogs Compromises Analytical Data Integrity


rac-Ruxolitinib-d9 (major) cannot be arbitrarily substituted with other deuterated ruxolitinib analogs (e.g., rac-Ruxolitinib-d8, Ruxolitinib-d9 variants with different deuteration patterns) or unlabeled ruxolitinib because its specific +9 Da mass shift on the cyclopentyl ring ensures optimal chromatographic co-elution and ionization efficiency matching with the target analyte while providing unambiguous separation from endogenous metabolites and matrix components . Substitution with analogs having fewer deuterium atoms or different labeling sites may result in incomplete correction for matrix effects, compromised assay linearity, and reduced accuracy in therapeutic drug monitoring applications [1].

rac-Ruxolitinib-d9 (major) Quantitative Differentiation Evidence: Analytical Performance Benchmarks


Mass Shift and Chromatographic Co-elution Superiority Over Unlabeled Ruxolitinib in LC-MS/MS

rac-Ruxolitinib-d9 (major) exhibits a +9 Da mass shift relative to unlabeled ruxolitinib, which is sufficient to avoid isotopic overlap and ensures unambiguous identification and quantification in complex biological matrices. This specific deuteration pattern (nine deuterium atoms on the cyclopentyl ring) maintains nearly identical physicochemical properties to the parent compound, guaranteeing co-elution and identical ionization efficiency, a critical requirement for accurate internal standardization .

Therapeutic Drug Monitoring Bioanalytical Method Validation Pharmacokinetics

Deuteration Site Specificity and Ring Stability Versus Alternative Deuterated Analogs

The nine deuterium atoms in rac-Ruxolitinib-d9 (major) are strategically positioned on the cyclopentyl ring, a key metabolic soft spot where CYP3A4-mediated hydroxylation primarily occurs. This site-specific labeling provides a distinct advantage over other deuterated ruxolitinib analogs (e.g., rac-Ruxolitinib-d8, which lacks the full +9 Da shift) in tracking metabolic pathways and preventing deuterium-hydrogen back-exchange under acidic or enzymatic conditions .

Stable Isotope Labeling Metabolic Tracing Drug Metabolism

Validated LC-MS/MS Method Linearity and Range for Ruxolitinib Quantification

In a validated LC-MS/MS method for simultaneous determination of ten kinase inhibitors in human plasma, ruxolitinib demonstrated linear calibration over the range of 2–500 ng/mL with a coefficient of correlation ≥0.99 when using a stable isotopically labeled internal standard (e.g., rac-Ruxolitinib-d9) [1]. This performance metric directly supports the use of rac-Ruxolitinib-d9 (major) as the preferred internal standard for achieving FDA/EMA guideline compliance in bioanalytical method validation [2].

Therapeutic Drug Monitoring Bioanalytical Method Validation Pharmacokinetics

High Purity and Lot-to-Lot Consistency for Analytical Standardization

rac-Ruxolitinib-d9 (major) is supplied with a certified purity of ≥98% (by TLC) and is accompanied by a Certificate of Analysis detailing lot-specific purity and elemental composition . This high purity standard minimizes background interference and ensures reproducible quantification across multiple analytical runs and laboratories. In contrast, alternative deuterated analogs from other vendors may exhibit lower purity or variable isotopic enrichment, compromising assay precision and accuracy .

Analytical Reference Standard Quality Control Method Validation

Clinical Selectivity and Potency of Parent Compound (Ruxolitinib) Over Other JAK Inhibitors

While rac-Ruxolitinib-d9 (major) itself is an analytical standard, its parent compound (Ruxolitinib) demonstrates superior potency and selectivity in head-to-head comparisons with other JAK inhibitors used in myelofibrosis. At physiological ATP concentration (1 mM), ruxolitinib exhibited the highest potency against JAK2 (IC50 = 2.9 nM) compared to fedratinib (17 nM), momelotinib (29 nM), and pacritinib (39 nM) [1]. Furthermore, ruxolitinib was the most selective JAKinib, showing minimal off-target kinase inhibition and negligible effects on JAK2-independent cell growth, unlike the broader kinase inhibition profiles of other approved JAK inhibitors [2]. This pharmacological differentiation underscores the importance of accurate quantification of ruxolitinib plasma levels, for which rac-Ruxolitinib-d9 (major) is the essential internal standard.

JAK/STAT Signaling Myeloproliferative Neoplasms Kinase Selectivity Profiling

Validated Clinical LC-MS/MS Method for Ruxolitinib Using d9 Internal Standard in GVHD Patients

A validated simultaneous LC-MS/MS method for quantifying ruxolitinib and posaconazole in human plasma utilized RUX-d9 (ruxolitinib-d9) as the internal standard at a working concentration of 20 ng/mL [1]. The method achieved linearity over the range of 0.3–500 ng/mL for ruxolitinib, with intra- and inter-day precision and accuracy within ±15% [2]. This clinically applied method directly demonstrates the utility of rac-Ruxolitinib-d9 (major) as the internal standard of choice for monitoring ruxolitinib plasma concentrations in patients with steroid-refractory graft-versus-host disease (GVHD).

Graft-versus-Host Disease Therapeutic Drug Monitoring Clinical Pharmacology

Optimal Application Scenarios for rac-Ruxolitinib-d9 (major) in Scientific and Industrial Workflows


Therapeutic Drug Monitoring of Ruxolitinib in Hematologic Malignancies and GVHD

rac-Ruxolitinib-d9 (major) is the preferred internal standard for LC-MS/MS methods quantifying ruxolitinib plasma concentrations in patients with myelofibrosis, polycythemia vera, or steroid-refractory graft-versus-host disease (GVHD). Its use enables accurate measurement of drug levels to guide dose adjustments, ensuring therapeutic efficacy while minimizing toxicity. Validated methods demonstrate linearity from 0.3–500 ng/mL with precision and accuracy within ±15% [1]. The +9 Da mass shift provides unambiguous analyte discrimination, while the site-specific ring deuteration ensures reliable quantification even in the presence of extensive CYP3A4-mediated metabolism .

Pharmacokinetic and Drug-Drug Interaction Studies for Ruxolitinib

In preclinical and clinical pharmacokinetic studies, rac-Ruxolitinib-d9 (major) serves as the gold standard internal standard for quantifying ruxolitinib and its metabolites in plasma, serum, and urine. Its high purity (≥98%) and lot-to-lot consistency ensure reproducible calibration curves across multiple analytical runs, meeting FDA and EMA bioanalytical method validation guidelines [1]. The compound's near-identical physicochemical properties to unlabeled ruxolitinib guarantee co-elution and identical ionization efficiency, essential for correcting matrix effects in complex biological samples .

Bioanalytical Method Development and Validation for Regulatory Submissions

For laboratories developing and validating LC-MS/MS methods for ruxolitinib quantification in support of ANDA filings, clinical trial sample analysis, or in-house therapeutic drug monitoring programs, rac-Ruxolitinib-d9 (major) is the essential deuterated internal standard. Its validated performance in multi-analyte kinase inhibitor panels (e.g., 2–500 ng/mL linear range, R² ≥ 0.99) [1] and successful application in clinical studies provide a robust foundation for method transfer and regulatory acceptance.

Metabolite Identification and Metabolic Pathway Tracing

The site-specific deuteration of the cyclopentyl ring in rac-Ruxolitinib-d9 (major) makes it an invaluable tool for tracing the metabolic fate of ruxolitinib, particularly the CYP3A4-mediated hydroxylation that generates major circulating metabolites M18, M16, and M27 [1]. The +9 Da mass shift facilitates the differentiation of parent drug from metabolites in MS/MS fragmentation studies, enabling detailed characterization of metabolic pathways and assessment of potential drug-drug interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-Ruxolitinib-d9 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.